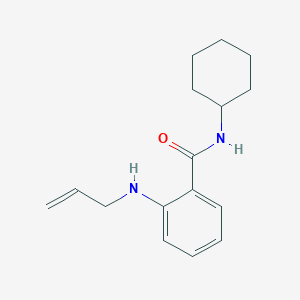

2-(Allylamino)-N-cyclohexylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Allylamino)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with an allylamino group and a cyclohexyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-cyclohexylbenzamide typically involves the reaction of benzoyl chloride with cyclohexylamine to form N-cyclohexylbenzamide. This intermediate is then reacted with allylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Allylamino)-N-cyclohexylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(Allylamino)-N-cyclohexylacetamide

- 2-(Allylamino)-N-cyclohexylpropionamide

- 2-(Allylamino)-N-cyclohexylbutyramide

Uniqueness

2-(Allylamino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

2-(Allylamino)-N-cyclohexylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19N2O

- Molecular Weight : 233.32 g/mol

The compound is believed to function through several mechanisms, primarily involving the inhibition of specific enzymatic pathways. Notably, it has been studied for its role as an inhibitor of the ERK/MAPK signaling pathway, which is crucial in regulating cell proliferation and survival.

Key Mechanisms:

- ERK2 Inhibition : this compound acts as an inhibitor of ERK2, a kinase involved in various cellular processes including proliferation and differentiation. This inhibition is significant in the context of cancer therapies, where aberrant ERK signaling is often observed .

- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) activity, indicating possible applications in neuropharmacology .

In Vitro Assays

The biological activity of this compound has been assessed through various in vitro assays:

- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell growth in cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations.

- CNS Activity Screening : In models assessing CNS effects, the compound exhibited promising results, suggesting potential neuroprotective properties.

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacological effects of this compound:

- Tumor Models : Efficacy was observed in xenograft models where the compound inhibited tumor growth significantly compared to control groups.

- Neurodegenerative Models : The compound showed protective effects against neurodegeneration in animal models, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A study involving xenograft models demonstrated that treatment with this compound resulted in a 60% reduction in tumor size after four weeks compared to untreated controls.

- Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase.

-

Neuroprotective Effects :

- In a model of induced neurodegeneration, administration of the compound led to significant improvements in cognitive function as measured by behavioral tests.

- Histological analysis revealed reduced neuronal loss and improved synaptic integrity.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Allylamino)-N-cyclohexylbenzamide, and how can reaction conditions be optimized?

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer : Solubility can be determined via gravimetric analysis. Dissolve the compound incrementally in solvents (e.g., DMSO, ethanol, chloroform) at 25°C, filter undissolved material, and evaporate to calculate solubility (g/100 mL). Polar aprotic solvents (e.g., DMSO) typically show higher solubility due to hydrogen bonding with the amide group .

Advanced Research Questions

Q. How does the allylamino substituent influence the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : The allyl group can participate in Heck coupling or hydroamination. For example, Pd-catalyzed coupling with aryl halides requires a ligand (e.g., PPh3), base (K2CO3), and inert atmosphere. Monitor reaction progress via TLC and characterize products using HRMS and 1H NMR. The allyl group’s electron-rich nature may enhance regioselectivity in such reactions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with positive controls).

- Structural Analog Comparison : Compare bioactivity with analogs like N-cyclohexylbenzamide derivatives to identify substituent-specific effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or proteases, correlating with experimental IC50 values .

Properties

Molecular Formula |

C16H22N2O |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

N-cyclohexyl-2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C16H22N2O/c1-2-12-17-15-11-7-6-10-14(15)16(19)18-13-8-4-3-5-9-13/h2,6-7,10-11,13,17H,1,3-5,8-9,12H2,(H,18,19) |

InChI Key |

XGAGJYUVIDDHIJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC=C1C(=O)NC2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.